molecular formula C28H30ClFN2O5 B12500524 Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12500524
M. Wt: 529.0 g/mol
InChI Key: OHJMTXUEVBHCRR-UHFFFAOYSA-N
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Description

ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a substituted phenyl group. The presence of chlorine and fluorine atoms in the phenyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the substituted phenyl group: This can be achieved through a series of halogenation and methoxylation reactions.

    Attachment of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the ester group to an alcohol.

    Substitution: The chlorine and fluorine atoms in the phenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or dehalogenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is not well understood, but it is likely to involve interactions with specific molecular targets. The presence of halogen atoms and the morpholine ring suggests that the compound could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 5-[({4-[(2-BROMO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(PIPERIDIN-4-YL)BENZOATE: This compound has a piperidine ring instead of morpholine, which could influence its interaction with biological targets.

The uniqueness of ETHYL 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30ClFN2O5

Molecular Weight

529.0 g/mol

IUPAC Name

ethyl 5-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C28H30ClFN2O5/c1-3-36-28(33)21-16-20(8-9-25(21)32-11-13-35-14-12-32)31-17-19-7-10-26(27(15-19)34-2)37-18-22-23(29)5-4-6-24(22)30/h4-10,15-16,31H,3,11-14,17-18H2,1-2H3

InChI Key

OHJMTXUEVBHCRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC)N4CCOCC4

Origin of Product

United States

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